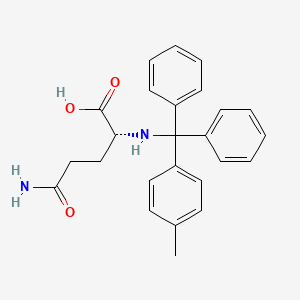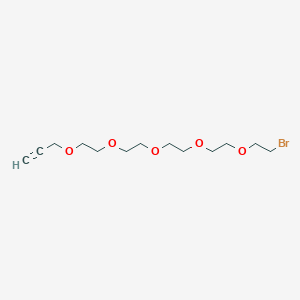
Propargyl-PEG5-Br
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propargyl-PEG5-Br is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a propargyl group and a bromine atom at the terminal ends of a PEG chain. This compound is widely used in various chemical and biological applications due to its unique properties, such as its ability to undergo click chemistry reactions and its role as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) .
準備方法
Synthetic Routes and Reaction Conditions
Propargyl-PEG5-Br can be synthesized through a series of chemical reactions involving the modification of commercially available PEG derivatives. One common method involves the nucleophilic substitution of a PEG derivative with a propargyl bromide. The reaction typically takes place in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through techniques such as column chromatography and characterized using spectroscopic methods .
化学反応の分析
Types of Reactions
Propargyl-PEG5-Br undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The alkyne group in this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Bases: Such as potassium carbonate, used in nucleophilic substitution reactions.
Solvents: Dimethylformamide (DMF) and other polar aprotic solvents are commonly used.
Major Products Formed
Triazoles: Formed through CuAAC reactions with azides.
Substituted PEG Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
Propargyl-PEG5-Br has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Propargyl-PEG5-Br primarily involves its role as a linker in chemical reactions. The propargyl group allows for the formation of stable triazole linkages through CuAAC reactions, while the bromine atom provides a reactive site for further functionalization. In the context of PROTACs, this compound facilitates the selective degradation of target proteins by linking an E3 ubiquitin ligase ligand to a target protein ligand, thereby exploiting the ubiquitin-proteasome system .
類似化合物との比較
Similar Compounds
Propargyl-PEG5-Amine: Similar to Propargyl-PEG5-Br but contains an amine group instead of a bromine atom.
Propargyl-PEG5-Carboxyl: Contains a carboxyl group at one end of the PEG chain.
Uniqueness
This compound is unique due to its dual functionality, with both a propargyl group and a bromine atom. This allows for versatile applications in click chemistry and nucleophilic substitution reactions, making it a valuable tool in various fields of research .
特性
分子式 |
C13H23BrO5 |
|---|---|
分子量 |
339.22 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C13H23BrO5/c1-2-4-15-6-8-17-10-12-19-13-11-18-9-7-16-5-3-14/h1H,3-13H2 |
InChIキー |
LHPVARBMQIBDST-UHFFFAOYSA-N |
正規SMILES |
C#CCOCCOCCOCCOCCOCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11828997.png)

![tert-Butyl (3,4-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11829002.png)
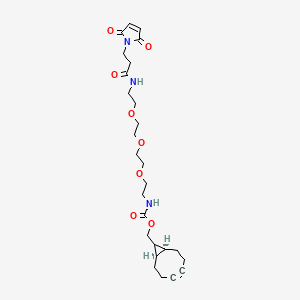
![2-([1,4'-Bipiperidin]-1'-YL)-5-bromo-1,3,4-thiadiazole](/img/structure/B11829013.png)
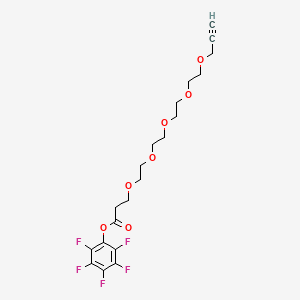
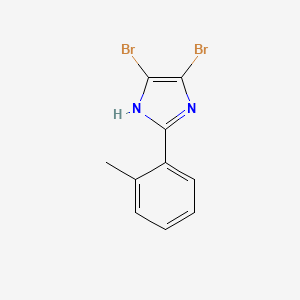
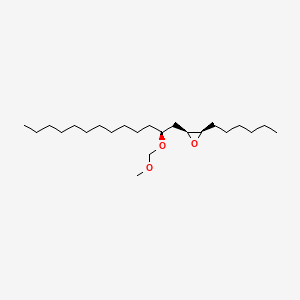
![N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide](/img/structure/B11829032.png)
![[(E)-[amino-(4-nitrophenyl)methylidene]amino] 4-chlorobenzoate](/img/structure/B11829042.png)
![3-Tert-butyl 9-methyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate](/img/structure/B11829053.png)
